molecular formula C21H20N2O2 B4603377 4-(4-morpholinyl)-N-1-naphthylbenzamide

4-(4-morpholinyl)-N-1-naphthylbenzamide

Cat. No.: B4603377
M. Wt: 332.4 g/mol
InChI Key: GSGAXXKWMAAMQK-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-N-1-naphthylbenzamide is a synthetically derived chemical compound of significant interest in medicinal chemistry and pharmacological research. It is characterized by a benzamide core structure, substituted with a morpholine ring and a 1-naphthyl group. This specific architecture makes it a promising building block for developing novel bioactive molecules, fitting into the broader class of compounds explored for their potential interactions with biological targets . The compound's structure incorporates two key pharmacophoric elements: the morpholine moiety and the naphthyl system. The morpholine ring, a common feature in many active pharmaceutical ingredients, is known to contribute to favorable physicochemical properties and is frequently investigated in the design of new antimicrobial agents . Concurrently, the bulky, planar naphthyl group can facilitate interactions with various enzymatic pockets through hydrophobic and pi-pi stacking interactions. While the specific mechanism of action for this precise compound is not yet fully elucidated in the public domain, molecules with similar structural features are routinely studied as inhibitors or modulators of protein function. Its primary research application lies in its use as a sophisticated chemical intermediate. Researchers can utilize this compound as a core scaffold to synthesize more complex derivatives, such as thiosemicarbazides, semicarbazides, and hydrazones, which are classes of compounds with well-documented biological activities . These activities often include antibacterial and antifungal properties, making this benzamide derivative a valuable starting point for projects aimed at combating drug-resistant pathogens . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-morpholin-4-yl-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-21(22-20-7-3-5-16-4-1-2-6-19(16)20)17-8-10-18(11-9-17)23-12-14-25-15-13-23/h1-11H,12-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGAXXKWMAAMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table compares 4-(4-morpholinyl)-N-1-naphthylbenzamide with key analogs:

Compound Name Benzene Substituent N-Substituent Key Features & Activities Reference
This compound 4-Morpholinyl 1-Naphthyl Potential enzyme inhibition, hydrophobic interactions Target
4-(4-Morpholinyl)-N-(1-phenylpropyl)benzamide 4-Morpholinyl 1-Phenylpropyl Similar solubility; lacks naphthyl’s π-system
N-(4-Chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide 3-Morpholinosulfonyl 4-Chloro-3-nitrophenyl Electron-withdrawing groups enhance reactivity; antimicrobial potential
4-Amino-N-ethyl-N-(1-naphthyl)benzamide 4-Amino Ethyl + 1-naphthyl Increased solubility; reduced stability vs. morpholinyl
4-[(4-Methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide 4-Methylpiperidinylsulfonyl Naphthothiazole Broad-spectrum antimicrobial activity (IC₅₀ < 10 µM)

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for 4-(4-morpholinyl)-N-1-naphthylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via sequential functionalization of benzamide and morpholine precursors. Key steps include:

  • Sulfonation/amidation : Introduce morpholine via sulfonyl chloride intermediates under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Coupling reactions : Use coupling agents like EDCI/HOBt to attach the naphthylamine group to the benzamide core .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. RT), and catalyst loading to improve yield (>70%) and purity (HPLC >95%) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy : Confirm morpholine and naphthyl proton environments (δ 3.6–3.8 ppm for morpholine; δ 7.5–8.5 ppm for naphthyl) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~407.2) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays : Test against kinases (e.g., PI3K/mTOR) using fluorescence polarization or radiometric methods .
  • Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-response curves : Replicate assays across multiple labs to identify IC₅₀ variability (e.g., ±10% tolerance) .
  • Off-target profiling : Use proteome-wide affinity chromatography or CRISPR screens to rule out non-specific binding .
  • Structural analogs : Compare activity of derivatives lacking the naphthyl group to isolate pharmacophore contributions .

Q. What strategies improve metabolic stability and pharmacokinetics of this compound?

  • Methodological Answer :

  • Prodrug design : Introduce ester or phosphate groups at the morpholine nitrogen to enhance solubility .
  • Microsomal stability assays : Monitor degradation in liver microsomes (e.g., t₁/₂ >2 hours) and adjust logP via fluorinated substituents .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., ΔG < −8 kcal/mol) .
  • QSAR models : Corrogate electronic parameters (Hammett σ) of substituents with activity data to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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